molecular formula C11H8BrClN2 B13151390 4-(Bromomethyl)-6-chloro-2,4'-bipyridine

4-(Bromomethyl)-6-chloro-2,4'-bipyridine

Cat. No.: B13151390
M. Wt: 283.55 g/mol
InChI Key: GNTDBGRFJFCSQQ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-6-chloro-2,4’-bipyridine is an organic compound that belongs to the class of bipyridines Bipyridines are characterized by the presence of two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-6-chloro-2,4’-bipyridine typically involves the bromination of a precursor compound. One common method involves the bromination of 2,4’-bipyridine using bromine in the presence of a suitable solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of 4-(Bromomethyl)-6-chloro-2,4’-bipyridine may involve similar bromination reactions but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-6-chloro-2,4’-bipyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex bipyridine-based structures.

Scientific Research Applications

4-(Bromomethyl)-6-chloro-2,4’-bipyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-6-chloro-2,4’-bipyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-6-chloro-2,4’-bipyridine is unique due to the presence of both bromomethyl and chloro substituents, which confer specific reactivity and potential for diverse applications. The combination of these functional groups allows for selective modifications and the synthesis of a wide range of derivatives.

Properties

Molecular Formula

C11H8BrClN2

Molecular Weight

283.55 g/mol

IUPAC Name

4-(bromomethyl)-2-chloro-6-pyridin-4-ylpyridine

InChI

InChI=1S/C11H8BrClN2/c12-7-8-5-10(15-11(13)6-8)9-1-3-14-4-2-9/h1-6H,7H2

InChI Key

GNTDBGRFJFCSQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=CC(=C2)CBr)Cl

Origin of Product

United States

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